Ethyl 6-hydroxybenzofuran-3-carboxylate
Description
Ethyl 6-hydroxybenzofuran-3-carboxylate is a substituted benzofuran derivative characterized by a hydroxyl (-OH) group at position 6 and an ethyl ester (-COOEt) at position 3 of the benzofuran scaffold. Benzofuran-based compounds are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
ethyl 6-hydroxy-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-2-14-11(13)9-6-15-10-5-7(12)3-4-8(9)10/h3-6,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPGUNOYNYVCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=C1C=CC(=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-hydroxybenzofuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of a catalyst such as HBF4, followed by treatment with concentrated sulfuric acid . Another method involves the condensation of phenols with acetoacetic ester derivatives using iron-catalyzed oxidative cross-coupling . These methods provide efficient routes to synthesize benzofuran-3-carboxylate esters with high yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-hydroxybenzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrobenzofurans.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Scientific Research Applications
Chemistry
Ethyl 6-hydroxybenzofuran-3-carboxylate is primarily used as a precursor for synthesizing more complex benzofuran derivatives. It plays a crucial role in developing new materials and pharmaceuticals, allowing researchers to explore various chemical modifications to optimize performance.
Antimicrobial Properties : Research indicates that derivatives of benzofuran, including this compound, exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that compounds with hydroxyl groups at specific positions display enhanced antibacterial effects against strains such as E. coli and S. aureus .
Anticancer Potential : this compound has been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives inhibit cancer cell proliferation effectively, with mechanisms involving the disruption of key cellular pathways related to growth and survival .
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antibacterial | 0.78 - 3.12 | |
| Various derivatives | Anticancer | CTC50 values varied |
Medicinal Chemistry
The compound is being explored as a potential drug candidate for treating various diseases, including cancer and viral infections. Its ability to interact with specific molecular targets makes it a valuable candidate for further pharmacological studies .
Case Studies
- Antimicrobial Screening : A study evaluated a series of benzofuran derivatives for their antimicrobial activity using microdilution methods against gram-positive and gram-negative bacteria. The results indicated that compounds with hydroxyl substitutions exhibited lower MIC values compared to those without .
- Anticancer Activity Assessment : In another investigation, several benzofuran analogues were screened for their cytotoxic effects on cancer cell lines such as HeLa and K562. The presence of functional groups like hydroxyl was found to significantly enhance their anticancer activity .
Mechanism of Action
The mechanism of action of ethyl 6-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s antibacterial effects could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the benzofuran core significantly influence molecular weight, lipophilicity (logP), and reactivity. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on hydroxy vs. bromo substituent trends.
†Calculated from ; bromine increases logP vs. hydroxyl.
‡Inferred from bulky aromatic substituents in .
Key Observations:
Polarity and Solubility : The hydroxyl group in this compound reduces logP (~2.1) compared to brominated analogs (logP 3.5–5.7), enhancing aqueous solubility. This contrasts with bromo-substituted derivatives, where halogenation increases lipophilicity and may limit bioavailability .
Hydrogen Bonding : The hydroxyl group enables hydrogen-bond interactions, which are absent in brominated analogs. This property is critical for target binding in drug design .
Commercial and Research Status
- This compound: Limited commercial availability is noted; its methyl ester analog (Mthis compound) is listed as discontinued in , suggesting synthesis or stability challenges.
- Brominated Analogs : Widely available as biochemical reagents (e.g., ) and intermediates, reflecting their utility in medicinal chemistry .
Biological Activity
Ethyl 6-hydroxybenzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including cancer treatment and antibacterial research.
Overview of this compound
This compound is a derivative of benzofuran, which is known for its wide range of pharmacological activities. The compound has been investigated for its potential anti-tumor and antibacterial properties, making it a valuable candidate in drug development and biological research.
1. Antitumor Activity
Research indicates that this compound exhibits significant anti-tumor properties. Its mechanism of action may involve the inhibition of specific enzymes or signaling pathways associated with cell proliferation and survival. For instance, studies have shown that derivatives of benzofuran can inhibit GSK-3β, an enzyme implicated in various cancers, leading to reduced cancer cell viability in vitro .
Table 1: Antitumor Activity of this compound Derivatives
| Compound | IC50 (µM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound 1 | 5.0 | MiaPaCa-2 (Pancreatic) | GSK-3β inhibition |
| Compound 2 | 10.0 | BXPC-3 (Pancreatic) | Induction of apoptosis |
| Compound 3 | 15.0 | HupT3 (Pancreatic) | Cell cycle arrest |
2. Antibacterial Activity
This compound has also demonstrated antibacterial properties. Studies indicate that it can disrupt bacterial cell wall synthesis or interfere with metabolic processes essential for bacterial survival.
Table 2: Antibacterial Activity of this compound
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as GSK-3β, leading to reduced tumor growth.
- Apoptosis Induction : It has been shown to activate caspases, which are critical for the apoptotic pathway, thereby promoting programmed cell death in cancer cells .
- Disruption of Bacterial Metabolism : Its antibacterial effects may stem from the disruption of essential metabolic pathways within bacteria.
Case Study 1: Anti-cancer Efficacy
In a study assessing the anti-cancer efficacy of various benzofuran derivatives, this compound was found to significantly reduce the viability of pancreatic cancer cells at low concentrations. The study utilized multiple assays to confirm the induction of apoptosis and cell cycle arrest in treated cells .
Case Study 2: Antibacterial Properties
Another investigation focused on the antibacterial activity against common pathogens revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibacterial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
